molecular formula C6H5ClN4O2 B8811345 8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

8-chloro-3-methyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione

Cat. No. B8811345
M. Wt: 200.58 g/mol
InChI Key: ZQINVZROMLALDU-UHFFFAOYSA-N
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Patent
US07074798B2

Procedure details

Nitric acid (9 ml) was slowly added dropwise to a suspension of 3-methylxanthine (10 g) in acetic acid (180 ml) at 100° C., and the resulting white suspension was stirred at 100° C. for 30 minutes followed by 140° C. for 20 minutes. After cooling the reaction solution to room temperature, the solvent was removed by distillation at reduced pressure at 60° C. to give a yellow solid. The resulting yellow solid was washed with water, and recrystallization from 0.5 M hydrochloric acid gave a pale yellow solid. A suspension of the solid in concentrated hydrochloric acid (500 ml) was stirred at 110° C. for 15 minutes, then the reaction solution was cooled to room temperature, and the solvent was removed by distillation at reduced pressure to give a yellow-white solid. Recrystallization of the resulting solid from water gave 6.75 g of the title compound.
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+]([O-])(O)=O.[CH3:5][N:6]1[C:14]2[N:13]=[CH:12][NH:11][C:10]=2[C:9](=[O:15])[NH:8][C:7]1=[O:16].[ClH:17]>C(O)(=O)C>[Cl:17][C:12]1[NH:11][C:10]2[C:9](=[O:15])[NH:8][C:7](=[O:16])[N:6]([CH3:5])[C:14]=2[N:13]=1

Inputs

Step One
Name
Quantity
9 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(NC(C=2NC=NC12)=O)=O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting white suspension was stirred at 100° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
followed by 140° C. for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction solution to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation at reduced pressure at 60° C.
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
WASH
Type
WASH
Details
The resulting yellow solid was washed with water, and recrystallization from 0.5 M hydrochloric acid
CUSTOM
Type
CUSTOM
Details
gave a pale yellow solid
STIRRING
Type
STIRRING
Details
was stirred at 110° C. for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction solution was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
the solvent was removed by distillation at reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a yellow-white solid
CUSTOM
Type
CUSTOM
Details
Recrystallization of the resulting solid from water

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=NC=2N(C(NC(C2N1)=O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.